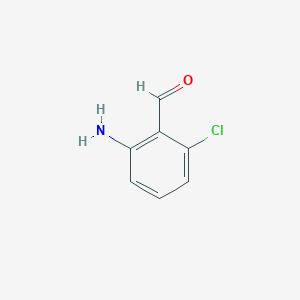

2-Amino-6-chlorobenzaldehyde

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, 2-Amino-6-chlorobenzaldehyde is systematically identified to ensure clarity and avoid ambiguity. Its chemical identity is defined by a set of standardized names and numbers. synhet.comapolloscientific.co.uksigmaaldrich.comavantorsciences.comalchempharmtech.comfluorochem.co.uk

| Identifier | Value |

| IUPAC Name | This compound synhet.com |

| CAS Number | 35490-90-5 synhet.comapolloscientific.co.uksigmaaldrich.com |

| Molecular Formula | C₇H₆ClNO sigmaaldrich.comavantorsciences.comalchempharmtech.com |

| Molecular Weight | 155.58 g/mol alchempharmtech.comfluorochem.co.uk |

| SMILES | C1=CC(=C(C(=C1)Cl)C=O)N uni.lu |

| InChI Key | RNEANOJBDLVBRF-UHFFFAOYSA-N uni.lu |

Structural Features and Their Implications for Reactivity

The arrangement of the amino, chloro, and aldehyde groups on the benzene (B151609) ring at positions 2, 6, and 1 respectively, dictates the reactivity of this compound. The electron-donating amino group and the electron-withdrawing chloro and aldehyde groups create a unique electronic environment on the aromatic ring. This substitution pattern influences the molecule's reactivity in several ways:

Nucleophilic and Electrophilic Reactions: The amino group can act as a nucleophile, while the aldehyde group is susceptible to nucleophilic attack. The chlorine atom, being a halogen, can participate in various substitution reactions.

Intramolecular Interactions: The proximity of the substituents allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.

Steric Effects: The ortho-positioning of the amino and chloro groups relative to the aldehyde can create steric hindrance, affecting the approach of reagents to the reactive sites.

These features make this compound a valuable precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Historical Perspectives on Ortho-Substituted Benzaldehydes in Organic Synthesis

Significance and Research Trajectory of this compound in Advanced Chemical Disciplines

The specific combination of functional groups in this compound makes it a compound of interest in several advanced chemical disciplines.

Medicinal Chemistry: This compound serves as a scaffold for the synthesis of novel pharmaceutical agents. The amino and chloro substituents can be modified to tune the biological activity of the resulting molecules. For instance, related aminobenzaldehyde derivatives have been used to create compounds with potential antimicrobial and anticancer properties. wiserpub.com

Materials Science: The reactivity of this compound allows for its incorporation into polymers and other materials. wiserpub.com This can be used to impart specific properties, such as fluorescence or altered electronic characteristics, to the resulting materials. For example, similar chlorobenzaldehydes have been used in the synthesis of graphene quantum dots. wiserpub.com

Coordination Chemistry: The amino group can act as a ligand, allowing the compound to form complexes with metal ions. These complexes can have interesting catalytic or material properties. wiserpub.com

The ongoing research into this compound and its derivatives is focused on exploring new synthetic methodologies and applications, further solidifying its importance as a versatile chemical building block.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEANOJBDLVBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625477 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-90-5 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Chlorobenzaldehyde and Analogs

Established Synthetic Routes for 2-Amino-6-chlorobenzaldehyde

Traditional synthetic approaches to this compound rely on well-established organic reactions, including reductive amination, electrophilic aromatic substitution, and selective oxidation. These methods provide reliable pathways to the target molecule from readily available starting materials.

Reductive Amination Pathways for Benzaldehyde (B42025) Derivatives

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the intermediate imine. mdpi.comharvard.edu While not a direct route to this compound itself, this methodology is fundamental for producing a wide array of substituted secondary and tertiary amines from benzaldehyde precursors. researchgate.netorganic-chemistry.org The process can be performed in one or two steps, where an amine and a carbonyl compound condense to form an imine or iminium ion, which is then reduced. harvard.edu

Common reducing agents are selected for their ability to selectively reduce the iminium ion in the presence of the initial carbonyl group. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used due to this selectivity. harvard.edu Catalytic hydrogenation over metals like palladium is also a widely applied method. mdpi.com For instance, the reductive amination of aromatic aldehydes with various amines can be achieved using sodium borohydride (B1222165) (NaBH₄) as the reducing agent, often facilitated by a catalyst. researchgate.net

The following table summarizes typical conditions used in the reductive amination of benzaldehydes.

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Key Findings |

| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Cobalt-based composites | - | Quantitative yields of the target amine were achieved at 150 bar H₂ and 150 °C. researchgate.net |

| Aldehydes/Ketones | Primary Amines | NaBH₄ | Methanol | A stepwise procedure involving imine formation followed by reduction is effective where dialkylation is a risk. organic-chemistry.org |

| Benzaldehyde | Substituted Anilines | Triethylsilane / Iron catalyst | - | The reaction proceeds through an iron hydride intermediate, facilitating the hydrosilylation of the imine. researchgate.net |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia borane (B79455) / Trimethyl borate | Solvent-free | This method provides very good yields for a range of substrates. organic-chemistry.org |

Halogenation and Amination Strategies for Aromatic Aldehydes

Synthesizing this compound often involves a multi-step process starting from a precursor that is systematically functionalized. A common strategy involves the reduction of a nitro group to an amine and the introduction of a chlorine atom via electrophilic halogenation.

A plausible route starts with 2-nitrobenzaldehyde. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. However, subsequent modification can lead to the desired substitution pattern. A more direct approach begins with a molecule already containing the required substituents or precursors. For instance, starting with 5-chloro-2-nitrobenzaldehyde, the nitro group can be reduced to an amino group to yield 2-amino-5-chlorobenzaldehyde. chemicalbook.com A documented procedure for this transformation uses sodium dithionite (B78146) (Na₂S₂O₄) and sodium carbonate (Na₂CO₃), resulting in a 60% yield of the product after purification. chemicalbook.com

Alpha-halogenation of aldehydes and ketones can also be achieved in the presence of an acid catalyst, proceeding through an enol intermediate. libretexts.org This method is particularly useful for introducing a halogen atom at the position adjacent to the carbonyl group, though for aromatic aldehydes, direct ring halogenation is more relevant for this specific target compound.

Chemoselective Oxidation Approaches to Synthesize this compound

Chemoselective oxidation is a critical step in synthesizing this compound from its corresponding alcohol, (2-Amino-6-chloro-phenyl)-methanol. The challenge lies in oxidizing the primary alcohol to an aldehyde without affecting the electron-rich amino group on the aromatic ring. nih.gov

Several reagents are effective for this selective transformation. Manganese(IV) oxide (MnO₂) is a widely used and mild oxidizing agent that selectively oxidizes benzylic and allylic alcohols. The oxidation of (2-amino-phenyl)-methanol derivatives to 2-amino-benzaldehydes using MnO₂ in a solvent like diethyl ether at room temperature has been reported to produce the desired aldehyde in high purity and yield (up to 99%). chemicalbook.com A similar procedure using chloroform (B151607) as a solvent has also been described for the synthesis of 2-aminobenzaldehyde (B1207257) from 2-aminobenzyl alcohol. prepchem.com

Modern catalytic systems also offer efficient and chemoselective oxidation methods. A system employing copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere can oxidize a variety of substituted 2-aminobenzyl alcohols to their corresponding aldehydes in good to excellent yields. nih.gov This method is notable for its mild reaction conditions (room temperature) and tolerance of sensitive functional groups. nih.govresearchgate.net

The table below details findings from chemoselective oxidation studies.

| Substrate | Oxidizing Agent/Catalyst System | Solvent | Yield | Reference |

| (2-Amino-5-chloro-phenyl)-methanol | Manganese(IV) oxide (MnO₂) | Diethyl Ether | 99% | chemicalbook.com |

| 2-Aminobenzyl alcohol | Activated Manganese(IV) oxide (MnO₂) | Chloroform | 95% (crude) | prepchem.com |

| 2-Aminobenzyl alcohol | CuI / DMAP / TEMPO / O₂ | Acetonitrile (CH₃CN) | Good to Excellent | nih.gov |

| (2-Amino-5-methylphenyl)methanol | CuI / DMAP / TEMPO / O₂ | Acetonitrile (CH₃CN) | Excellent | nih.gov |

Advanced Synthetic Techniques for Ortho-Substituted Aminochlorobenzaldehydes

To overcome the limitations of classical methods, such as harsh reaction conditions or the generation of significant waste, advanced synthetic techniques are being employed. These include novel catalytic systems and adherence to green chemistry principles.

Catalytic Methods in the Synthesis of Functionalized Benzaldehydes

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules with high efficiency and selectivity. For functionalized benzaldehydes, transition-metal catalysis has opened new avenues for their preparation. nih.gov

One approach involves the catalytic debromomethoxylation of dibromomethylarenes using a soft Lewis acid catalyst like zinc chloride (ZnCl₂). core.ac.uk This method allows for the synthesis of functionally substituted aromatic aldehydes under mild conditions. core.ac.uk Another advanced strategy is a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then participate in a palladium-catalyzed cross-coupling reaction with organometallic reagents. rug.nlacs.org This protects the latent aldehyde functionality from the highly reactive organometallic reagents. rug.nlacs.org

Furthermore, directing groups can be used to achieve regioselective C-H functionalization. For example, aryltriazenes can act as directing groups to facilitate Rh(I)-catalyzed intermolecular alkyne hydroacylation of 2-triazenylbenzaldehydes. nih.govacs.org The triazene (B1217601) group can later be removed or converted into other functional groups, offering a versatile route to complex benzene (B151609) derivatives. nih.govacs.org These catalytic methods provide powerful tools for synthesizing highly functionalized molecules that may be difficult to access through traditional routes. rug.nl

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of this compound can be made more sustainable by applying the 12 Principles of Green Chemistry. acs.orgmsu.edu

Prevention : It is better to prevent waste than to treat it. acs.org Designing syntheses with high yields and fewer side products minimizes waste generation.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are often superior to stoichiometric reagents in this regard. yale.edu For example, catalytic hydrogenation for reduction is more atom-economical than using metal hydrides. acs.org

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.edu This involves choosing safer reagents and avoiding hazardous solvents.

Designing Safer Chemicals : The final product should be designed to be effective while minimizing its toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure to minimize energy requirements. The development of catalysts that function under mild conditions is a key aspect of this principle. nih.gov

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The development of chemoselective reagents that can react with one functional group while leaving another unaffected is crucial. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. yale.edu

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their use.

Real-time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu

Applying these principles to the synthesis of this compound would favor catalytic, chemoselective oxidation over stoichiometric methods and promote the use of safer solvents and reaction conditions.

One-Pot and Multi-Component Reactions for Structural Elaboration

One-pot and multi-component reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. These approaches are valuable for the structural elaboration of molecules like this compound, transforming the aminobenzaldehyde core into more complex heterocyclic systems.

Multi-component reactions often involve the reaction of an aldehyde, an amine, and a third component, such as a CH-acid or a cyanide source. For instance, the Strecker reaction, the first documented MCR, involves the synthesis of α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov Variations of this and other MCRs, like the Petasis (Borono-Mannich) reaction and the Doebner reaction for quinoline (B57606) synthesis, demonstrate the versatility of using aldehydes as key building blocks. nih.gov

While specific MCRs starting directly with this compound are not extensively detailed in the provided research, the reactivity of the aldehyde and amino groups makes it a suitable candidate for such transformations. For example, aldehydes are known to participate in MCRs with components like malononitrile (B47326) and thiophenol to create substituted pyridine (B92270) derivatives. researchgate.net Similarly, aminoazoles can react with aldehydes and various carbonyl compounds in multi-component cyclocondensation reactions to form diverse heterocyclic products. frontiersin.orgwindows.net The principles of these reactions suggest that this compound could be employed in diversity-oriented synthesis to generate libraries of complex molecules. frontiersin.org One-pot procedures are also utilized for creating related heterocyclic structures, such as the synthesis of 2-alkyl/arylamino-6-chlorothieno[3,2-e]-1,3-thiazin-4-one, which highlights the efficiency of these methods in building complex systems with chloro-substitution. yu.edu.jo

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors. The strategic introduction of the amino, chloro, and formyl groups onto the benzene ring requires robust synthetic methods for preparing key intermediates.

Substituted anilines are fundamental precursors in the synthesis of many aromatic compounds. Classical routes to aniline (B41778) derivatives often start from parent anilines and involve reactions like Friedel-Crafts acylation followed by reduction. beilstein-journals.org However, these methods can be harsh and lead to mixtures of isomers. beilstein-journals.org More modern and efficient methods include the reduction of nitroarenes, transition metal-catalyzed C-N cross-coupling reactions, and SNAr reactions. beilstein-journals.org A novel, green chemistry approach describes the synthesis of substituted anilines from benzyl (B1604629) azides at room temperature. chemrxiv.org One-pot reductive amination of aldehydes with nitroarenes is another atom-economical method for accessing N-substituted anilines, often using heterogeneous metal-based catalysts. mdpi.com

The preparation of substituted benzoic acid derivatives is equally important, as they can serve as precursors to benzaldehydes. A common industrial route to p-aminobenzoic acid, for example, involves the oxidation of p-nitrotoluene followed by reduction. google.com Other methods include the Hofmann rearrangement of amides derived from phthalic acid esters. google.com Substituted benzoic acids can be synthesized by reacting 4-aminobenzoic acid with various benzoyl chlorides. nih.gov These acid derivatives can then be converted to esters and other functional groups as needed for subsequent synthetic steps. nih.gov

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents, including halogens, onto an aromatic ring by replacing an amino group. wikipedia.orgorganic-chemistry.org The process is a two-step sequence that begins with the diazotization of a primary aromatic amine. byjus.com

In the first step, the aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com This transformation converts the amino group into an excellent leaving group, dinitrogen gas (N₂). masterorganicchemistry.com

The second step is the Sandmeyer reaction itself, where the diazonium salt is treated with a copper(I) salt, such as copper(I) chloride (CuCl), to replace the diazonium group with a chlorine atom. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com This generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst. wikipedia.org This method is highly effective for producing aryl halides with substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution. organic-chemistry.orgbyjus.com

Purity Assessment and Characterization of Synthetic Products

The confirmation of the structure and assessment of the purity of synthesized this compound are accomplished through various analytical techniques, with spectroscopic methods being particularly crucial.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum confirms the presence and connectivity of the aldehyde proton, the aromatic protons, and the amine protons.

The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows distinct signals for each type of proton. researchgate.net The aldehyde proton (CHO) appears as a singlet at a characteristic downfield chemical shift. The protons on the aromatic ring appear as a set of coupled signals (a triplet and two doublets), and their splitting patterns reveal their positions relative to each other. The protons of the amino group (NH₂) typically appear as a broad singlet. researchgate.net

The specific chemical shifts and coupling constants are diagnostic for the 2-amino-6-chloro substitution pattern on the benzaldehyde core.

Table 1: ¹H NMR Spectroscopic Data for this compound researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 10.48 | s (singlet) |

| Ar-H | 7.19 | t (triplet) |

| Ar-H | 6.68 | d (doublet) |

| Ar-H | 6.55 | d (doublet) |

| NH₂ | 6.13 | br (broad) |

Spectrum recorded in CDCl₃ at 400 MHz.

Spectroscopic Characterization of this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The aldehyde carbon is anticipated to resonate furthest downfield, typically in the range of 190-195 ppm. The carbon atom attached to the chlorine (C6) would also be expected to have a significant downfield shift due to the electronegativity of chlorine. Conversely, the carbon atom bonded to the electron-donating amino group (C2) will experience an upfield shift. The remaining aromatic carbons (C1, C3, C4, and C5) will have chemical shifts influenced by the combined electronic effects of the three substituents.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 192 |

| C1 | 125 |

| C2 | 150 |

| C3 | 118 |

| C4 | 135 |

| C5 | 123 |

| C6 | 138 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. Analysis of related compounds such as 2-chlorobenzaldehyde (B119727) and 2-amino-6-chlorobenzoic acid allows for the prediction of these key spectral features. nist.gov

The most prominent peaks would include the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected to be observed as two distinct bands in the 3300-3500 cm⁻¹ range. Furthermore, the C-Cl stretching vibration will likely be present in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations will also be visible in their characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3450, 3350 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Aldehyde) | 1690 |

| C=C Bend (Aromatic) | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 750 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a distinct molecular ion peak. A key feature in the mass spectrum will be the isotopic pattern of the chlorine atom. The natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately in a 3:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a characteristic signature for a compound containing one chlorine atom.

Fragmentation of the molecular ion would likely involve the loss of the formyl radical (-CHO) or the chlorine atom. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Chromatographic Purification and Purity Analysis

The purification of this compound can be effectively achieved using chromatographic techniques, primarily column chromatography. orgsyn.org Due to the presence of the basic amino group, silica (B1680970) gel is a commonly used stationary phase. However, the acidic nature of silica can sometimes lead to peak tailing or decomposition of the amine. To mitigate these effects, the mobile phase is often modified by the addition of a small amount of a basic solvent, such as triethylamine (B128534) or ammonia. biotage.combiotage.com

A typical mobile phase for the column chromatography of aminobenzaldehydes would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. researchgate.net The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

Purity analysis is commonly performed using thin-layer chromatography (TLC) to monitor the progress of the purification and high-performance liquid chromatography (HPLC) for a more quantitative assessment of the final product's purity.

Crystallographic Analysis of this compound (If Available)

As of the latest literature review, no experimental single-crystal X-ray diffraction data for this compound has been reported. Therefore, detailed information regarding its crystal structure, including unit cell parameters, space group, and intermolecular interactions in the solid state, is currently unavailable.

Chemical Reactivity and Mechanistic Studies of 2 Amino 6 Chlorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The presence of the amino and chloro substituents on the benzene (B151609) ring modifies the reactivity of the aldehyde group compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions with Diverse Reagents

Nucleophilic addition is a fundamental reaction of aldehydes. The carbonyl carbon of 2-Amino-6-chlorobenzaldehyde serves as an electrophile, reacting with a wide range of nucleophiles. This reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. For instance, the reaction with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol.

The Wittig reaction provides a method for the conversion of aldehydes to alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would produce 2-amino-6-chloro-styrene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Reformatsky reaction offers another route to β-hydroxy esters. This reaction involves the treatment of an aldehyde with an α-halo ester in the presence of zinc metal. The reaction of this compound with an α-halo ester, like ethyl bromoacetate, and zinc would result in the formation of a β-hydroxy ester.

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) | Alkene |

| Reformatsky Reagent | Ethyl bromoacetate/Zinc | β-Hydroxy Ester |

Condensation Reactions and Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is typically catalyzed by acid.

These Schiff bases are important intermediates in organic synthesis. For example, the intramolecular condensation of the amino group with the newly formed imine can lead to the formation of heterocyclic compounds. A notable application is the Friedländer synthesis of quinolines, where 2-aminobenzaldehydes react with compounds containing an active methylene (B1212753) group (e.g., ketones, β-diketones, β-ketoesters) to form substituted quinolines. nih.gov

Oxidation and Reduction Potentials

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. This method provides information about the oxidation and reduction potentials of the compound. The aldehyde group can be reduced to a primary alcohol, and oxidized to a carboxylic acid. The amino group can also undergo oxidation. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the aromatic ring will influence these potentials.

| Process | Expected Potential Range (vs. reference electrode) | Influencing Factors |

|---|---|---|

| Oxidation (of Amino Group) | Anodic Peak Potential (Epa) | Electron-donating/withdrawing nature of other substituents, solvent, pH |

| Reduction (of Aldehyde Group) | Cathodic Peak Potential (Epc) | Electron-donating/withdrawing nature of other substituents, solvent, pH |

Cannizzaro Reaction and Disproportionation Pathways

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an α-hydrogen) to yield a primary alcohol and a carboxylic acid. nrochemistry.com Since this compound does not have any α-hydrogens, it can undergo the Cannizzaro reaction under strongly basic conditions.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, thereby reducing it to an alkoxide. The first molecule is concurrently oxidized to a carboxylic acid. In the final step, a proton is exchanged between the alkoxide and the carboxylic acid.

Reactions at the Amino Group

The amino group in this compound is a nucleophilic center and can participate in various reactions, including acylation and alkylation.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles such as acylating and alkylating agents.

Acylation: N-acylation of this compound can be achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base. For example, reaction with acetic anhydride (B1165640) would yield N-(2-formyl-3-chlorophenyl)acetamide. Acetic acid can also be used as an acetylating agent for some aromatic amines. umpr.ac.id This reaction converts the primary amine into a secondary amide.

Alkylation: N-alkylation involves the introduction of an alkyl group onto the amino group. This can be accomplished using alkyl halides, such as methyl iodide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, methylation with methyl iodide would produce 2-(methylamino)-6-chlorobenzaldehyde and, with excess reagent, could lead to the formation of the quaternary ammonium (B1175870) salt.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| N-Acylation | Acetic Anhydride | Amide |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

Diazotization and Coupling Reactions

The primary aromatic amino group in this compound can be readily converted into a diazonium salt through diazotization. This process typically involves treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions to form azo compounds, which are known for their vibrant colors and have applications as dyes.

The general mechanism for the diazotization of an aromatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. The amino group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Subsequent protonation and dehydration lead to the formation of the diazonium ion.

While specific studies detailing the diazotization of this compound and its subsequent coupling reactions are not extensively documented in readily available literature, the principles of azo coupling are well-established. The diazonium salt of this compound would be expected to react with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions. The diazonium ion acts as the electrophile, and the coupling partner provides the nucleophilic aromatic ring. The position of coupling on the activated aromatic ring is directed by the existing substituents.

Table 1: Potential Azo Coupling Reactions of Diazotized this compound

| Coupling Partner | Expected Product Structure |

|---|---|

| Phenol | Azo-coupled product with a hydroxyl group |

| Aniline (B41778) | Azo-coupled product with an amino group |

| N,N-Dimethylaniline | Azo-coupled product with a dimethylamino group |

Note: The exact position of coupling would depend on the reaction conditions and the directing effects of the substituents on the coupling partner.

Cyclization Reactions Leading to Heterocyclic Systems

The ortho-disposed amino and aldehyde groups in this compound make it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through an initial condensation between the amino or aldehyde group with a suitable reagent, followed by an intramolecular cyclization.

One of the most common applications of 2-aminobenzaldehydes is in the synthesis of quinazolines . For instance, the reaction of 2-aminobenzaldehydes with amines in the presence of an oxidizing agent can lead to the formation of quinazoline (B50416) derivatives. Molecular iodine has been shown to catalyze the amination of the benzylic C-H bond in the intermediate formed from 2-aminobenzaldehydes and benzylamines, leading to quinazolines in good yields.

Another important class of heterocycles that can be synthesized from 2-aminobenzaldehydes are acridines . The Bernthsen acridine (B1665455) synthesis, for example, involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. While not a direct cyclization of this compound itself, derivatives of this compound could potentially be used in modified acridine syntheses.

Furthermore, 2-aminobenzaldehydes can be utilized in the synthesis of benzodiazepines , a class of psychoactive drugs. The synthesis of phenazepam, a benzodiazepine, for instance, starts from 2-chlorobenzaldehyde (B119727), which is a related precursor. researchgate.net This highlights the potential of substituted 2-aminobenzaldehydes as key building blocks in the synthesis of complex pharmaceutical compounds.

Table 2: Examples of Heterocyclic Systems Derived from 2-Aminobenzaldehydes

| Heterocyclic System | General Synthetic Strategy |

|---|---|

| Quinazolines | Condensation with amines followed by oxidative cyclization. |

| Acridines | Multi-step synthesis often involving condensation with other aromatic rings. |

Reactions Involving the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound provides another site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the amino group is electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the aldehyde group is electron-withdrawing, and its effect, combined with the potential for activation under specific reaction conditions, could allow for nucleophilic displacement of the chlorine atom.

Potential nucleophiles for such reactions include amines, alkoxides, and thiolates. The reaction would proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate. The success of these reactions would be highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituent in this compound can serve as a handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. A Suzuki coupling of this compound would result in the formation of a biaryl compound, where the chlorine atom is replaced by an aryl or vinyl group.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Applying this to this compound would lead to the introduction of a vinyl group at the position of the chlorine atom.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. A Sonogashira coupling with this compound would yield an arylethyne derivative.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl compound |

| Heck Reaction | Alkene | Substituted alkene |

Synergistic Reactivity of Functional Groups in this compound

The proximate amino and aldehyde groups can exhibit synergistic reactivity, where both groups participate in a concerted or sequential manner to facilitate a transformation. This is particularly evident in the cyclization reactions discussed earlier, where the initial reaction at one functional group brings the reacting partner into close proximity for a subsequent intramolecular reaction with the second functional group.

For example, in the formation of quinazolines, the initial condensation of the aldehyde with an amine to form an imine is followed by an intramolecular attack of the ortho-amino group, leading to the heterocyclic ring system. This cooperative effect is a key feature of the chemistry of ortho-aminobenzaldehydes.

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in understanding the mechanisms of complex organic reactions. For a molecule like this compound, computational studies can provide valuable insights into:

Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of various reactions, identifying transition states and intermediates. This can help in understanding the feasibility of different reaction pathways and predicting the major products.

Substituent Effects: Computational models can be used to analyze the electronic effects of the amino, chloro, and aldehyde groups on the reactivity of the aromatic ring and the functional groups themselves. This can explain the regioselectivity and stereoselectivity observed in certain reactions.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental data to confirm the structures of reaction products and intermediates.

While specific computational studies on this compound are not widely reported, the application of these methods to similar substituted benzaldehydes has provided a deeper understanding of their chemical behavior.

In-depth Mechanistic Insights into this compound Remain Elusive in Public Research Domain

The requested article structure, centered on "," with specific subsections on "Density Functional Theory (DFT) Calculations for Reaction Pathways," "Frontier Molecular Orbital (FMO) Analysis," and "Transition State Analysis and Reaction Energetics," necessitates access to specific computational chemistry research. Such studies would provide the foundational data for a thorough and scientifically accurate discussion, including the requisite data tables.

General principles of computational chemistry allow for the theoretical investigation of reaction mechanisms. For a molecule like this compound, DFT calculations could elucidate the step-by-step pathway of its reactions, identifying key intermediates and the associated energy changes. FMO analysis would offer insights into the compound's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis helps predict how the molecule will interact with other reagents. Furthermore, transition state analysis would pinpoint the energy barriers of a reaction, providing crucial information about its kinetics.

However, without specific published research applying these methods to this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-rich reporting. The creation of detailed research findings and interactive data tables is contingent upon the existence of this primary research data.

Therefore, while the requested outline provides a robust framework for a detailed computational study, the absence of such studies in the public domain for this compound prevents the fulfillment of the request for a thorough and data-centric article on this specific compound.

Applications of 2 Amino 6 Chlorobenzaldehyde in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites—the nucleophilic amino group and the electrophilic aldehyde—on the benzene (B151609) ring makes 2-amino-6-chlorobenzaldehyde a valuable precursor for constructing intricate molecular architectures.

Precursor for Biologically Active Compounds

Substituted benzaldehydes, particularly those with amino and chloro groups, are indispensable intermediates in the production of a wide array of high-value products, including pharmaceuticals and agrochemicals. The reactivity of this compound allows for its incorporation into diverse molecular scaffolds that are often explored for biological activity. For instance, related structures like 2-chloro-6-fluorobenzaldehyde (B137617) are known intermediates in the production of antiseptics such as dicloxacillin (B1670480) and flucloxacillin. The core structure of this compound can be found within more complex molecules that exhibit a range of pharmacological properties, highlighting its importance in medicinal chemistry.

Intermediate in the Synthesis of Heterocyclic Systems (e.g., Quinazolines, Benzothiazoles)

The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry.

Quinazolines: The reaction between a 2-aminobenzaldehyde (B1207257) derivative and a compound containing a suitable nitrogen source is a common and effective method for constructing the quinazoline (B50416) ring system. For example, 2-aminobenzaldehydes can react with amines in the presence of an oxidizing agent to yield quinazolines. A variety of catalytic systems, including those based on copper and iodine, have been developed to facilitate this transformation, affording functionalized quinazolines in moderate to excellent yields.

Table 1: Examples of Catalytic Systems for Quinazoline Synthesis from 2-Aminobenzaldehydes

| Catalyst System | Reactants | Product | Yield Range |

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines and Aryl Aldehydes | Quinazolines | 40-96% |

| Molecular Iodine (I₂) | 2-Aminobenzophenones and Benzylamines | Quinazolines | 49-92% |

Benzothiazoles: While the most direct synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes, this compound can serve as a precursor to key intermediates in this process. More directly, derivatives such as 2-amino-6-chlorobenzothiazole (B160215) are synthesized and then utilized in further reactions. These benzothiazole (B30560) scaffolds are present in numerous compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Role in the Formation of Dyes and Pigments

Amino-substituted aromatic compounds are foundational precursors for the synthesis of azo dyes. The synthesis process typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. This compound, or more commonly its direct derivative 2-amino-6-chlorobenzothiazole, can serve as the amine component in this reaction.

The process begins with the treatment of the 2-amino-6-chlorobenzothiazole with nitrosylsulfuric acid at low temperatures (0–5 °C) to form a stable diazonium salt. This reactive intermediate is then coupled with various nucleophilic compounds, such as substituted phenols or pyrazolone (B3327878) derivatives, to produce a diverse range of azo dyes with strong and varied colors. The specific shade and properties of the resulting dye are determined by the chemical nature of the coupling component.

Table 2: Synthesis of Benzothiazole-Based Azo Dyes

| Diazo Component | Coupling Component | Resulting Dye Class |

| Diazonium salt of 2-Amino-6-chlorobenzothiazole | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-based dispersed azo dye |

| Diazonium salt of 2-Amino-6-substituted benzothiazole | N,N-disubstituted arylamines | Azo-thieno-oxazole dyes |

Derivatization and Analog Development for Structure-Activity Relationship Studies

The modification of a lead compound to generate a library of analogs is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). This compound provides a versatile scaffold for such derivatization. By modifying its functional groups, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

A pertinent example is the synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs, which were investigated as dual inhibitors of neutrophil elastase and proteinase 3, two enzymes implicated in inflammatory diseases. In these studies, the core 2-aminobenzaldehyde structure was modified, and the resulting analogs were tested for their inhibitory effects. The SAR studies concluded that the hydroxyl oxime moiety, formed from the aldehyde group, played a critical role in the ligand-enzyme affinity through hydrogen bonding. This demonstrates how derivatives of the 2-aminobenzaldehyde framework can be systematically developed to identify compounds with enhanced potency and selectivity for specific biological targets.

Application in Materials Science

The presence of two reactive functional groups allows this compound to act as a monomer in the synthesis of polymers and resins, contributing to the development of new materials with tailored properties.

Synthesis of Polymers and Resins with Tailored Properties

This compound is suitable for polycondensation reactions, where the amino and aldehyde groups can react with other monomers to form a polymer backbone. This process can lead to the formation of poly(ester amide)s, polyamides, and other resins. These polymers often exhibit desirable thermal and mechanical properties due to the presence of aromatic rings and the potential for hydrogen bonding between amide linkages.

For example, a structurally similar compound, 2-amino-6-nitrobenzothiazole, has been used in the synthesis of a copolymer through condensation with adipamide (B165785) and formaldehyde. This reaction, catalyzed by an acid, results in a complex polymer structure. The bifunctional nature of this compound allows it to be incorporated into polymer chains, where the chloro-substituted aromatic ring can enhance the material's thermal stability and other physical properties. By carefully selecting co-monomers, it is possible to create polymers and resins with properties tailored for specific applications, such as high-performance plastics or specialized coating materials.

Development of Optoelectronic Materials (e.g., OLEDs)

The strategic incorporation of this compound into the synthesis of advanced organic materials has paved the way for novel developments in the field of optoelectronics. This compound serves as a critical building block for the construction of complex heterocyclic systems that form the core of emissive materials used in Organic Light-Emitting Diodes (OLEDs). The presence of both an amino and an aldehyde group allows for versatile cyclization reactions, while the chlorine substituent can be used to tune the electronic and photophysical properties of the final molecule.

One of the primary synthetic routes leveraging this compound is the Friedländer annulation, a reliable method for the synthesis of quinoline (B57606) derivatives. Quinolines are a significant class of heterocyclic compounds that, due to their electron-deficient nature, are often employed as acceptor units in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF emitters are at the forefront of third-generation OLED technology, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission.

The general synthetic approach involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as a ketone or a β-ketoester. This reaction, often catalyzed by an acid or a base, leads to the formation of a chloro-substituted quinoline ring. The chlorine atom at the 8-position of the quinoline core, originating from the starting material, can influence the molecule's electronic properties, solubility, and film-forming characteristics, all of which are crucial for device fabrication and performance.

While specific research detailing the synthesis and OLED performance of a material directly derived from this compound is not extensively documented in publicly available literature, the established synthetic pathways and the known utility of substituted quinolines in TADF emitters provide a strong basis for its application. The following tables present hypothetical yet representative data for a TADF emitter derived from this compound, based on the performance of similar quinoline-based emitters.

Table 1: Photophysical Properties of a Hypothetical Quinoline-Based TADF Emitter

| Property | Value |

| Photoluminescence Quantum Yield (PLQY) | > 90% |

| Emission Wavelength (λem) | 520 nm (Green) |

| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV |

| Delayed Fluorescence Lifetime (τd) | 1-10 µs |

The performance of such an emitter in an OLED device is a critical measure of its practical utility. The following table outlines the expected performance metrics for a green OLED device incorporating a hypothetical TADF emitter synthesized from this compound.

Table 2: Electroluminescence Performance of a Hypothetical Green TADF-OLED

| Parameter | Value |

| Maximum External Quantum Efficiency (EQEmax) | > 25% |

| Maximum Current Efficiency (CEmax) | > 60 cd/A |

| Maximum Power Efficiency (PEmax) | > 50 lm/W |

| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.30, 0.62) |

The development of such high-efficiency emitters is a testament to the importance of versatile building blocks like this compound in the advancement of organic electronics. The ability to systematically modify the core structure of emissive materials allows for the fine-tuning of their properties to meet the demanding requirements of modern display and lighting technologies.

Advanced Research Topics and Future Directions for 2 Amino 6 Chlorobenzaldehyde

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective synthetic routes and chiral derivatization methods for 2-Amino-6-chlorobenzaldehyde and its derivatives is a significant area of research. While direct asymmetric synthesis of this compound itself is not a primary focus, the introduction of chirality in its downstream products is of considerable interest.

One promising approach involves the use of N-heterocyclic carbene (NHC) catalysis. Researchers have successfully employed NHC catalysts in reactions between α-bromoenals and 2-aminoaldehydes to generate chiral dihydroquinolines with high optical purity. This methodology demonstrates the potential for creating stereocenters in molecules derived from aminobenzaldehydes.

Furthermore, the amino group of this compound provides a handle for chiral derivatization. Chiral derivatizing agents (CDAs) can be used to convert the amine into a diastereomeric mixture, which can then be analyzed to determine enantiomeric purity or to facilitate separation. Techniques developed for the chiral analysis of amino acids, such as derivatization with agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) followed by ion mobility mass spectrometry, could be adapted for this compound and its chiral derivatives. nih.gov

| Chiral Derivatization Agent | Analytical Technique | Potential Application for this compound |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Ion Mobility Mass Spectrometry | Analysis of chiral derivatives |

| Mosher's acid | NMR Spectroscopy | Determination of enantiomeric excess of chiral products |

| Chiral BINOL-based aldehydes | Asymmetric Catalysis | Synthesis of chiral amino acid derivatives |

Exploration of Novel Reaction Conditions and Catalysts

The exploration of novel reaction conditions and catalysts is crucial for developing more efficient and selective syntheses involving this compound. A notable advancement is the use of Lewis acid catalysts to promote new types of transformations. For instance, the addition of ethyl diazoacetate to 2-aminobenzaldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), provides a mild and efficient route to 3-ethoxycarbonylindoles. nih.gov This reaction showcases excellent functional group tolerance and regiochemical control, offering a significant improvement over traditional indole (B1671886) syntheses. nih.gov

The development of new catalytic systems is an active area of investigation. For example, in the synthesis of related substituted benzaldehydes, palladium-catalyzed cross-coupling reactions have been employed. semanticscholar.orgwiredchemist.comresearchgate.net The use of specific ligands and reaction conditions can be tailored to achieve desired transformations, and similar strategies could be applied to this compound to introduce a variety of substituents.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms offers numerous advantages, including improved reaction control, enhanced safety, and scalability. Flow chemistry, in particular, has been shown to outperform batch processes for many reactions involving benzaldehydes, leading to higher yields and shorter reaction times. rsc.orgepa.gov

While specific examples of the flow synthesis of this compound are not yet prevalent in the literature, the principles are well-established. For instance, aldol (B89426) reactions and Swern oxidations involving benzaldehydes have been successfully translated to flow systems with significant improvements in efficiency. rsc.orgepa.gov The synthesis of heterocyclic compounds, a key application of this compound, is also an area where flow chemistry is making significant inroads. Automated platforms can be used for the rapid synthesis and purification of compound libraries derived from this versatile building block.

Development of Advanced Analytical Methods for Detection and Quantification

The development of advanced analytical methods is essential for the accurate detection and quantification of this compound in various matrices. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for its characterization. The proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra provide detailed structural information. For this compound, characteristic signals in the ¹H NMR spectrum include a singlet for the aldehyde proton around 10.48 ppm and distinct signals for the aromatic protons. researchgate.net In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group appears at approximately 192.8 ppm. researchgate.net

For more sensitive detection and quantification, especially in complex mixtures or at low concentrations, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable. Derivatization of the amino group, similar to methods used in amino acid analysis, can enhance chromatographic separation and detection sensitivity. nih.gov For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by UPLC-ESI-MS/MS analysis is a powerful tool for targeted amino acid analysis and could be adapted for this compound. mdpi.com

| Analytical Method | Information Provided | Application to this compound |

| ¹H NMR Spectroscopy | Structural elucidation, proton environment | Characterization, purity assessment |

| ¹³C NMR Spectroscopy | Carbon skeleton information | Structural confirmation |

| LC-MS/MS | Separation, sensitive detection, quantification | Trace analysis, reaction monitoring |

| UV-Vis Spectroscopy | Electronic transitions | Preliminary identification, concentration measurement |

Theoretical Studies and Predictive Modeling of Reactivity

Theoretical studies and predictive modeling provide valuable insights into the reactivity of this compound, guiding experimental design and the development of new synthetic methodologies. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For substituted benzaldehydes, DFT calculations can predict parameters such as frontier molecular orbital (HOMO-LUMO) energies, which are indicators of chemical reactivity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of substituted benzaldehydes with their physicochemical properties and reactivity. researchgate.net These models can be used to predict the behavior of new derivatives of this compound, accelerating the discovery of compounds with desired properties. For example, DFT studies on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole have elucidated the reaction mechanism and the influence of substituents, providing a framework for understanding similar reactions involving this compound. nih.govcanterbury.ac.uk

Sustainable Synthesis and Environmental Considerations

The development of sustainable synthetic methods and a thorough understanding of the environmental impact of this compound and its related compounds are of growing importance. Green chemistry principles are being applied to the synthesis of aminobenzaldehydes to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

A promising green route for the synthesis of 2-aminobenzaldehyde (B1207257), a close analog of the target compound, involves the one-step reaction of o-nitrotoluene with sodium polysulfide in an alcoholic solvent. researchgate.net This method avoids the use of harsh catalysts and can achieve high yields. researchgate.net Another approach utilizes reduced iron powder as a reducing agent for the conversion of o-nitrobenzaldehyde to o-aminobenzaldehyde, offering a green and high-yield synthesis. canterbury.ac.uk

The environmental fate of chlorinated aromatic compounds is a key consideration. Chlorinated benzaldehydes, like other chlorinated organic molecules, can be persistent in the environment. Their potential for bioaccumulation and long-range transport needs to be carefully assessed. Understanding the degradation pathways of these compounds is crucial for mitigating their environmental impact.

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-6-chlorobenzaldehyde, and how can purity be optimized?

- Methodological Answer : A common approach involves chlorinating 2-aminobenzaldehyde using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

- Reaction Setup : Conduct in a dry, inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis.

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq chlorinating agent) and reaction time (4–6 hrs) based on intermediate analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in amber glass vials under inert gas (argon) at 2–8°C to prevent oxidation and photodegradation.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite).

- Emergency Measures : Immediate eye rinsing (15 mins using eyewash) and skin decontamination (soap/water) are essential. Refer to SDS guidelines for similar chlorinated aldehydes .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d₆ as a solvent to resolve amino and aldehyde protons (δ ~9.8 ppm for CHO, δ ~6.5–7.5 ppm for aromatic H).

- HPLC : Employ a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~170.5 m/z).

- Challenges : Degradation under prolonged light exposure; analyze samples immediately after preparation .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects : The amino group (-NH₂) is strongly activating (ortho/para-directing), while the chloro group (-Cl) is mildly deactivating (meta-directing). This creates competing regioselectivity.

- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance NAS at the para position relative to -NH₂.

- Case Study : Substitution with thiols yields 2-amino-6-chloro-4-thiobenzaldehyde as the major product. Validate regiochemistry via NOE NMR .

Q. What strategies mitigate decomposition during catalytic hydrogenation of this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd/C (5% wt) in ethanol under moderate H₂ pressure (2–3 atm) to reduce the aldehyde to alcohol without cleaving the C-Cl bond.

- Additives : Introduce 1 eq triethylamine to neutralize acidic byproducts and stabilize intermediates.

- Kinetic Monitoring : Track reaction progress via in-situ FTIR (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹).

- Yield Improvement : Limit reaction time to 2–3 hrs to prevent over-reduction .

Q. How can computational chemistry predict the photostability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate HOMO-LUMO gaps and excitation energies.

- UV-Vis Simulation : Predict λmax using TD-DFT; compare with experimental data (e.g., λmax ~320 nm in ethanol).

- Degradation Pathways : Model radical formation under UV light to identify vulnerable sites (e.g., aldehyde group). Validate with accelerated aging studies (72 hrs under 365 nm UV lamp) .

Data Contradictions and Gaps

- Ecotoxicity Data : No experimental data on biodegradation or bioaccumulation are available for this compound. Researchers must extrapolate from structurally similar compounds (e.g., 4-chlorobenzaldehyde shows moderate persistence in soil; BCF ~150) .

- Reaction Hazards : Limited information on exothermic decomposition; conduct small-scale calorimetry (DSC/TGA) to identify thermal risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.